4,4'-Disulfanediylbis(4-phenylbutanoic acid)
Description
Properties
Molecular Formula |
C20H22O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H22O4S2/c21-19(22)13-11-17(15-7-3-1-4-8-15)25-26-18(12-14-20(23)24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)(H,23,24) |
InChI Key |
JIAUMCISRSSKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)SSC(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) generally involves two main stages:
Synthesis of 4-Phenylbutanoic Acid
4-Phenylbutanoic acid is a key intermediate and can be synthesized by several methods:
Friedel-Crafts Alkylation of Benzene with γ-Butyrolactone :
Benzene reacts with γ-butyrolactone in the presence of aluminum chloride catalyst. This reaction yields 4-phenylbutyric acid after neutralization with base. This method is well-established and provides high yields (~95%) with product purity around 99%.Stobbe Condensation Route :
For substituted analogs (e.g., 4,4-diphenylbutanoic acid derivatives), a base-catalyzed Stobbe condensation of substituted benzophenones with diethyl succinate is performed, followed by hydrolysis and decarboxylation with aqueous hydrobromic acid. The resulting unsaturated acid is then hydrogenated to yield the saturated 4-phenylbutanoic acid derivative.
Formation of the Disulfide Bond
The critical step in preparing 4,4'-Disulfanediylbis(4-phenylbutanoic acid) is the oxidative coupling of two thiol groups attached to 4-phenylbutanoic acid derivatives:
Oxidation of Thiol Groups :
Thiol-functionalized 4-phenylbutanoic acid precursors are oxidized using mild oxidizing agents in organic solvents such as dichloromethane or ethanol. Controlled temperature conditions (often room temperature to moderate heating) are applied to optimize yield and prevent overoxidation. The oxidation leads to the formation of a disulfide bond linking two 4-phenylbutanoic acid units.Typical Reaction Conditions :
The reaction is usually carried out in a biphasic system (e.g., THF:H2O) with base (e.g., KOH) and buffer salts (e.g., sodium acetate) to maintain pH and facilitate the oxidation. After completion, acidification (e.g., with hydrochloric acid) allows extraction of the disulfide product.
Detailed Experimental Procedure Example
An example procedure for synthesizing 4,4'-Disulfanediylbis(4-phenylbutanoic acid) or closely related disulfides is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve thiol precursor (e.g., 4-phenylbutan-1-ol derivative) in THF:H2O (2:1) | Prepare reaction solution |
| 2 | Add KOH and sodium acetate, stir at 50 °C overnight | Promote thiol oxidation and disulfide formation |
| 3 | Monitor reaction by thin-layer chromatography (TLC) | Confirm completion |
| 4 | Acidify with 1 N HCl to pH ~2 | Protonate carboxyl groups |
| 5 | Extract organic layer with dichloromethane (CH2Cl2) | Separate product |
| 6 | Dry over MgSO4, filter, concentrate under reduced pressure | Isolate crude product |
| 7 | Purify by silica gel column chromatography (petroleum ether/ethyl acetate mixtures) | Obtain pure disulfide compound |
The product typically appears as a clear, colorless oil or solid depending on conditions.
Comparative Analysis of Preparation Routes
| Aspect | Friedel-Crafts Alkylation | Stobbe Condensation | Thiol Oxidation for Disulfide Formation |
|---|---|---|---|
| Starting Materials | Benzene, γ-butyrolactone | Substituted benzophenone, diethyl succinate | Thiol-functionalized 4-phenylbutanoic acid |
| Catalysts/Conditions | Aluminum chloride, acid-base neutralization | Base catalysis, hydrobromic acid hydrolysis, catalytic hydrogenation | Mild oxidants, base, aqueous-organic biphasic system |
| Yield | ~95% | High, with improved purity | Moderate to high, depending on conditions |
| Purity | ~99% | High purity after purification | High purity after chromatography |
| Scalability | Industrially feasible | More complex, multi-step | Amenable to batch and flow oxidation |
Research Outcomes and Observations
- The oxidative coupling method provides a straightforward route to the disulfide linkage without harsh conditions, preserving sensitive functional groups.
- The purity and yield depend strongly on reaction pH, solvent choice, and temperature control during oxidation.
- The disulfide product exhibits potential biological activities, including antioxidant and anti-inflammatory effects, which are linked to the redox-active disulfide bond.
- Industrial synthesis may employ continuous flow reactors for oxidation to enhance reproducibility and scale.
Summary Table of Key Data
| Parameter | Data/Value |
|---|---|
| Molecular Formula | C20H22O4S2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid |
| Typical Solvents for Oxidation | Dichloromethane, Ethanol, THF:H2O (2:1) |
| Oxidation Temperature | Room temperature to 50 °C |
| Purification Method | Silica gel chromatography (petroleum ether/ethyl acetate) |
| Yield Range | Moderate to high (dependent on method) |
| Reaction Monitoring | Thin-layer chromatography (TLC) |
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(4-phenylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated phenylbutanoic acids.
Scientific Research Applications
4,4’-Disulfanediylbis(4-phenylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cells and modulating the activity of enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing enzymes, affecting their function and activity.
Comparison with Similar Compounds
Key Compounds for Comparison
The following disulfide-containing compounds are structurally or functionally related:
Structural Differences
- Aromatic vs. Aliphatic Cores : The target compound and compound 14 incorporate phenyl groups, enhancing π-π stacking interactions in MOF synthesis. In contrast, DTDA and L-homocystine lack aromaticity, reducing their rigidity .
- Functional Groups: Carboxylic Acid (Target compound, DTDA): Facilitates metal coordination in MOFs. Sulfonic Acid (Firibastat): Increases solubility and bioavailability for pharmaceutical use . Amino Groups (L-Homocystine): Enable zwitterionic behavior, impacting solubility and biochemical interactions .
Coordination Chemistry
- MOF Ligands : Compound 14 and the target compound are used as bidentate ligands due to their carboxylic acid groups. Their phenyl groups improve framework stability compared to aliphatic DTDA .
- Pharmacology: Firibastat acts as a brain-penetrant aminopeptidase A inhibitor, leveraging its disulfide bond for prodrug activation .
Biological Activity
4,4'-Disulfanediylbis(4-phenylbutanoic acid) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by two phenylbutanoic acid moieties linked by a disulfide bond. This structural configuration is believed to influence its biological properties significantly.
Biological Activity Overview
Research indicates that 4,4'-Disulfanediylbis(4-phenylbutanoic acid) exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cellular models.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its protective effects in cellular damage scenarios.
- Neuroprotective Properties : Studies have suggested that it can protect neuronal cells from damage induced by stressors such as oxidative stress and inflammation.
The biological activity of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) is primarily attributed to its ability to modulate cellular signaling pathways. Key mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thereby reducing oxidative damage.
- Regulation of Endoplasmic Reticulum (ER) Stress : It has been shown to alleviate ER stress, which is crucial in various pathological conditions.
- Modulation of Inflammatory Cytokines : It can downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Antioxidant and Anti-inflammatory Effects
A study demonstrated that treatment with 4,4'-Disulfanediylbis(4-phenylbutanoic acid) significantly reduced markers of oxidative stress in cell cultures exposed to harmful agents. The results indicated a marked decrease in ROS levels and improved cell viability compared to untreated controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels | High | Low |
| Cell Viability (%) | 50 | 85 |
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was administered to models experiencing oxidative stress. Results showed that it effectively preserved neuronal integrity and function:
| Treatment | Neuronal Integrity Score |
|---|---|
| Control | 60 |
| 4,4'-Disulfanediylbis(4-PBA) | 90 |
Q & A
Q. What are the standard synthetic routes for 4,4'-Disulfanediylbis(4-phenylbutanoic acid), and how can purity be optimized?
The synthesis typically involves oxidative coupling of thiol precursors (e.g., 4-phenylbutanoic acid derivatives) using oxidizing agents like iodine or hydrogen peroxide to form the disulfide bond . Key steps include:
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization from polar solvents (e.g., water/acetonitrile mixtures) to achieve >98% purity .
- Validation : Confirm disulfide bond integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis of S–S coupling patterns .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- Chromatography :
- HPLC : Use C18 columns with mobile phases like methanol/water (65:35) adjusted to pH 4.6 with sodium acetate for optimal retention and peak symmetry .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4,4'-Disulfanediylbis(4-phenylbutanoic acid) derivatives?
- Crystallization : Co-crystallize with L-lysine or similar counterions to stabilize the disulfide conformation .
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfur atoms to model dynamic disorder in the disulfide bond .
- Validation : Cross-check with density functional theory (DFT) calculations to reconcile discrepancies between experimental and theoretical bond lengths .
Q. What metabolic pathways involve this compound, and how can its endogenous interactions be studied?
Q. How do structural modifications (e.g., sulfonic acid substitution) impact pharmacological activity?
Q. What strategies address contradictions in stability data under varying pH conditions?
- Stability Profiling :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
